
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is a complex organic compound characterized by its unique molecular structure. This compound contains a combination of silicon, oxygen, and carbon atoms, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction might involve the use of tetramethylsilane and tridecylidene derivatives in the presence of a catalyst like platinum or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps like distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while reduction could produce silane derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its silicon-oxygen backbone allows it to interact with biological molecules, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is unique due to its extended carbon chain and the presence of silicon atoms. This structural difference imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
918882-65-2 |
|---|---|
Formule moléculaire |
C20H44O2Si2 |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilyloxytetradec-1-enoxy)silane |
InChI |
InChI=1S/C20H44O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20(21-23(2,3)4)22-24(5,6)7/h19H,8-18H2,1-7H3 |
Clé InChI |
RLNSOIVZDVZLIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


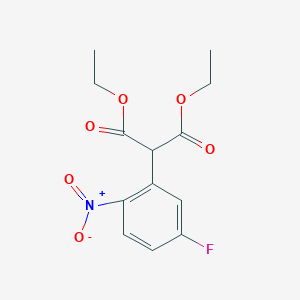
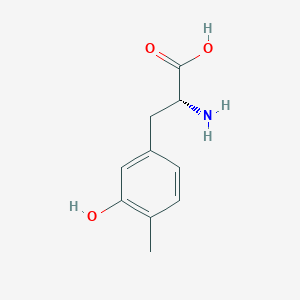
![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
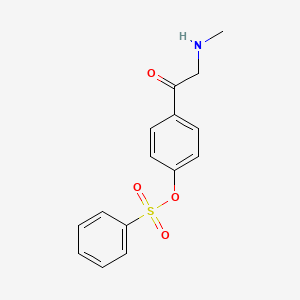
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
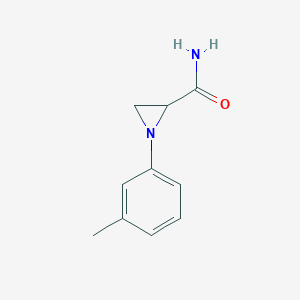
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
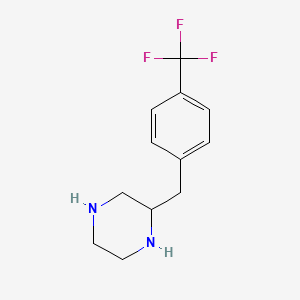
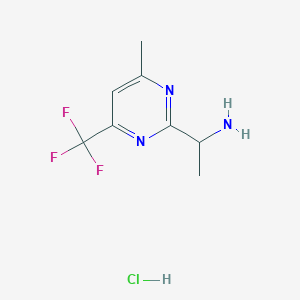

![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
